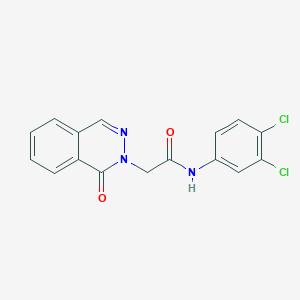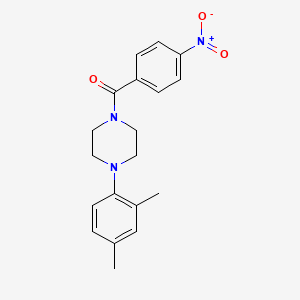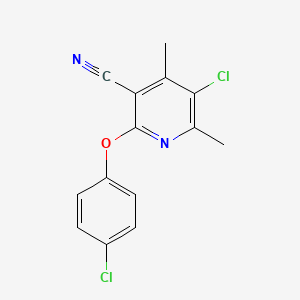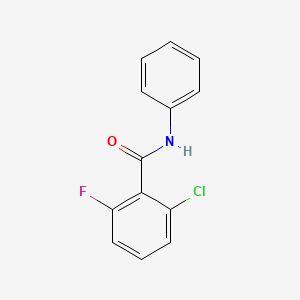![molecular formula C21H24N2O2 B5798866 N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)
N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide, also known as ABA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been shown to bind to the surface of proteins and disrupt their interactions with other proteins, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation and cancer cell growth. N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been shown to have antioxidant properties and may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide in lab experiments is its relatively simple synthesis method. N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide is also stable under a variety of conditions, making it a useful building block for the synthesis of novel materials. However, one limitation of using N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide is its potential toxicity, which must be carefully considered in experimental design.
Orientations Futures
There are many potential future directions for research on N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide. One area of interest is the development of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide-based materials for use in electronics and photonics. Another area of interest is the investigation of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide involves the reaction of 4-tert-butylcinnamaldehyde with N-(4-aminophenyl)acetamide in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain pure N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been shown to exhibit anti-inflammatory and anti-cancer properties. In materials science, N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been used as a building block for the synthesis of novel functional materials. In biochemistry, N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide has been investigated for its role in protein-protein interactions and as a potential inhibitor of protein-protein interactions.
Propriétés
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(4-tert-butylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15(24)22-18-10-12-19(13-11-18)23-20(25)14-7-16-5-8-17(9-6-16)21(2,3)4/h5-14H,1-4H3,(H,22,24)(H,23,25)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVNWZZWPRBXNV-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)
![2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)



![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)



![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)

![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)